3-(Azidomethyl)-2,2-dimethyl-1,4-dioxane
Description
3-(Azidomethyl)-2,2-dimethyl-1,4-dioxane (CAS: Not explicitly provided; Enamine Ltd catalog ID: EN300-266201) is a heterocyclic compound featuring a 1,4-dioxane backbone substituted with an azidomethyl group at the 3-position and two methyl groups at the 2-position. The azide functional group (-N₃) confers unique reactivity, making this compound valuable in click chemistry applications, particularly in bioorthogonal ligation and polymer crosslinking . Its synthesis involves functionalization of the dioxane core, though specific protocols are proprietary or underreported in publicly available literature.
Properties
IUPAC Name |
3-(azidomethyl)-2,2-dimethyl-1,4-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-7(2)6(5-9-10-8)11-3-4-12-7/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHCRLRZMXAHRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCO1)CN=[N+]=[N-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of an appropriate precursor with sodium azide (NaN3) under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane, which is slightly polar and facilitates the reaction . The process involves the formation of a diazonium salt, which then undergoes nucleophilic substitution with the azide ion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azide group, leading to the formation of nitro compounds.
Reduction: Reduction of the azide group can yield amines.
Substitution: The azide group can participate in substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like sodium azide (NaN3) and various catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
The compound “CC1©Occoc1CN=[N+]=[N-]” has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through the azide group. The azide group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various applications, including bioconjugation and material science .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural analogs and their distinguishing features:
Physicochemical Properties
The bis-azidomethyl derivative’s storage at RT (per GLPBIO guidelines) implies stability under ambient conditions, a trait likely shared by the mono-azide analog .
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